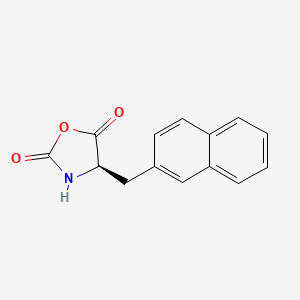
(R)-4-(Naphthalen-2-ylmethyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a chiral compound featuring an oxazolidine ring substituted with a naphthylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ®-2-amino-3-(2-naphthyl)propanoic acid with phosgene or a similar reagent to form the oxazolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolidinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione can be used as a chiral building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry
Industrially, ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione might be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione: The enantiomer of the compound, which may have different biological activities.
4-(2-Phenylmethyl)oxazolidine-2,5-dione: A similar compound with a phenyl group instead of a naphthyl group.
Uniqueness
®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the naphthylmethyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(4R)-4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C14H11NO3/c16-13-12(15-14(17)18-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,17)/t12-/m1/s1 |
InChI Key |
VNCCQSJPZUPNPD-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H]3C(=O)OC(=O)N3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3C(=O)OC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















